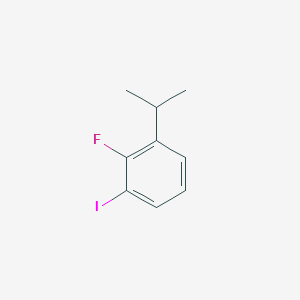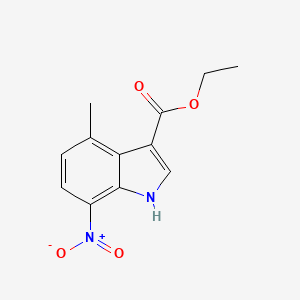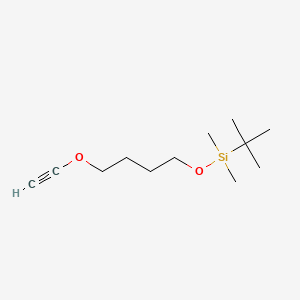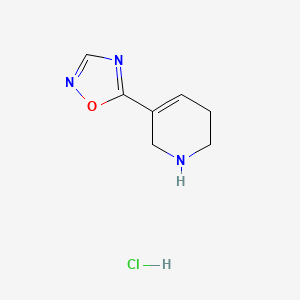![molecular formula C6H3Cl2N3 B15330762 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with suitable reagents can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
化学反応の分析
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as a kinase inhibitor, which could be useful in developing treatments for various diseases.
Organic Materials: The compound’s unique structure makes it a candidate for use in organic optoelectronic materials, such as field-effect transistors, light-emitting diodes, and photovoltaic cells.
Biological Studies: The compound’s biological activity, including antimicrobial and antiviral properties, makes it a subject of interest in biological research.
作用機序
The exact mechanism of action for 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types .
類似化合物との比較
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar core structure but lacks the chlorine substituents, which can affect its reactivity and biological activity.
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine: This compound has bromine atoms instead of chlorine, which can lead to different reactivity patterns in substitution reactions.
特性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC名 |
2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) |
InChIキー |
NXWZOEXJVYJWSN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)


![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)




![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
